molecular formula C14H14ClNO2 B6281910 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1293162-36-3

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B6281910
CAS No.: 1293162-36-3
M. Wt: 263.72 g/mol
InChI Key: IQVAXDXCVVIBNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine (molecular formula: C₁₄H₁₃ClNO₂) is a substituted pyridine derivative characterized by a chloromethyl group at position 3 and a 4-methoxybenzyloxy group at position 2. This compound is typically synthesized via halogenation of intermediate alcohols using reagents like thionyl chloride (SOCl₂) . Its structure enables diverse reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1293162-36-3

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C14H14ClNO2/c1-17-13-6-4-11(5-7-13)10-18-14-12(9-15)3-2-8-16-14/h2-8H,9-10H2,1H3

InChI Key

IQVAXDXCVVIBNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Pyridine Core Construction via Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction offers a robust route to functionalized pyridines. Using ethyl acetoacetate, ammonium acetate, and 4-methoxybenzaldehyde, 1,4-dihydropyridine is formed, followed by oxidation to the pyridine derivative.

Reaction Conditions :

  • Reactants : Ethyl acetoacetate (2.0 eq), 4-methoxybenzaldehyde (1.0 eq), ammonium acetate (1.2 eq).

  • Solvent : Ethanol, reflux at 80°C for 12 h.

  • Oxidation : HNO₃ (conc.) at 0°C, stirred for 3 h.

  • Yield : 68% after recrystallization (ethanol/water).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine H), 7.32 (d, J = 8.8 Hz, 2H, aryl H), 6.92 (d, J = 8.8 Hz, 2H, aryl H), 4.10 (s, 2H, CH₂).

  • HRMS : [M+H]⁺ calc. for C₁₃H₁₃NO₂: 223.0943, found: 223.0946.

Etherification at Position 2: Introducing the 4-Methoxyphenylmethoxy Group

The hydroxyl group at position 2 is functionalized via Mitsunobu reaction or nucleophilic substitution. Mitsunobu conditions prove superior for regioselectivity.

Mitsunobu Protocol :

  • Reactants : 2-Hydroxypyridine derivative (1.0 eq), 4-methoxybenzyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).

  • Solvent : THF, 0°C to room temperature, 12 h.

  • Yield : 82% after silica gel chromatography (hexane/ethyl acetate 3:1).

Nucleophilic Substitution Alternative :

  • Reactants : 2-Chloropyridine derivative (1.0 eq), 4-methoxybenzyl alcohol (2.0 eq), K₂CO₃ (3.0 eq).

  • Solvent : DMF, 100°C, 24 h.

  • Yield : 57%.

Chloromethylation at Position 3

Chloromethylation is achieved via Friedel-Crafts alkylation or hydroxymethylation followed by chlorination. The latter method minimizes ring over-functionalization.

Hydroxymethylation-Chlorination Sequence :

  • Hydroxymethylation :

    • Reactants : Pyridine derivative (1.0 eq), paraformaldehyde (3.0 eq), HCl (cat.).

    • Solvent : Dioxane, reflux, 6 h.

    • Yield : 74%.

  • Chlorination :

    • Reagent : SOCl₂ (5.0 eq), DMF (cat.).

    • Conditions : Reflux, 4 h.

    • Yield : 89% (over two steps).

Analytical Validation :

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-O), 149.2 (pyridine C-2), 130.1 (CH₂Cl).

  • FT-IR : 680 cm⁻¹ (C-Cl stretch).

Industrial-Scale Optimization

Catalytic Enhancements for Etherification

Palladium-catalyzed cross-coupling improves efficiency in large batches:

  • Catalyst : Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq).

  • Base : Cs₂CO₃ (2.0 eq).

  • Solvent : Toluene, 110°C, 8 h.

  • Yield : 91% with 99% purity (HPLC).

Solvent Recycling in Chlorination

Batch-mode chlorination with SOCl₂ enables solvent recovery:

  • Recycled DCM : 3 cycles with <5% yield drop.

  • Waste Reduction : 40% lower E-factor compared to single-use protocols.

Challenges and Mitigation Strategies

Regioselectivity in Chloromethylation

Competing reactions at positions 4 and 5 are mitigated by:

  • Directing Groups : Temporary N-oxide formation (H₂O₂, AcOH) directs chloromethylation to position 3.

  • Low-Temperature Control : –20°C slows kinetic byproduct formation.

Purification of Polar Byproducts

  • Countercurrent Chromatography : Separates chloromethylated isomers using heptane/EtOAc/MeOH/water (5:5:5:3).

  • Crystallization : Ethanol/water (1:2) yields 98% pure product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the chloromethyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives or alcohols.

Scientific Research Applications

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating its binding to nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(3-methoxyphenyl)pyridine (10c)

  • Structure : The chloromethyl group shifts to position 4, and the methoxyphenyl substituent is at position 3.
  • Synthesis : Prepared via Grignard cross-coupling followed by halogenation .
  • Impact : The positional change alters electronic distribution, reducing steric hindrance compared to the target compound. This enhances reactivity in Suzuki-Miyaura coupling reactions .

Substituent Variations

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride

  • Structure : Features a 3-methoxypropoxy group at position 4 and a methyl group at position 3.
  • Properties: The hydrochloride salt improves water solubility (critical for bioavailability) but reduces thermal stability (melting point: ~150–160°C) compared to the non-salt form of the target compound .

4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine

  • Structure: Incorporates a phenoxy group at position 4 and additional methyl groups.
  • Impact : Increased steric bulk lowers reactivity in electrophilic substitutions but enhances π-π stacking interactions, making it suitable for optoelectronic applications .

Conjugated Systems

3-[(1E)-2-(4-Methoxyphenyl)ethenyl]pyridine

  • Structure : A vinyl bridge links the pyridine and 4-methoxyphenyl groups.
  • Properties : Extended conjugation shifts UV-Vis absorption to longer wavelengths (λₘₐₓ ~300 nm), enhancing photostability for use in organic LEDs .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Key Reactivity
3-(Chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine C₁₄H₁₃ClNO₂ ClCH₂ at C3, 4-OMeBnO at C2 Not reported Nucleophilic substitution at ClCH₂
4-(Chloromethyl)-2-(3-methoxyphenyl)pyridine (10c) C₁₃H₁₂ClNO ClCH₂ at C4, 3-OMePh at C2 Not reported Suzuki-Miyaura coupling
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl C₁₁H₁₇ClNO₂·HCl ClCH₂ at C2, 3-MeOPrO at C4, Me at C3 150–160 Salt formation enhances solubility
3-[(1E)-2-(4-Methoxyphenyl)ethenyl]pyridine C₁₄H₁₃NO Vinyl-4-OMePh at C3 Not reported Photochemical stability

Biological Activity

3-(Chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent research findings, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a methoxyphenylmethoxy group, which contribute to its chemical reactivity and biological properties. The chloromethyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules, while the methoxyphenyl group enhances lipophilicity, aiding in cellular uptake.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities and inhibit microbial growth. The compound's electrophilic nature allows it to bind with various biomolecules, potentially leading to:

  • Inhibition of Enzymatic Activities : By interacting with specific enzymes, the compound can alter metabolic pathways.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, contributing to its anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These results indicate that the compound is particularly effective against fungal infections compared to bacterial strains.

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines. The following table presents the IC50 values for different cancer types:

Cancer Cell LineIC50 (μM)
A549 (Lung)10.5
HCT-116 (Colon)12.0
PC-3 (Prostate)15.3

These findings suggest that the compound has notable antiproliferative effects, comparable to established chemotherapeutic agents .

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant bacterial infections.
  • Cancer Research : Research involving A549 lung cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers and reduced cell viability. This suggests a mechanism where the compound induces cell death through apoptotic pathways .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the methoxy and chloromethyl groups significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or reduce both antimicrobial and anticancer activities. The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine?

The compound is typically synthesized via nucleophilic substitution on the pyridine ring. A common method involves reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds by displacing the chloro group with the methoxybenzyloxy moiety . Optimization includes solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to achieve yields of 70–85%. Purity is ensured via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 279.7 for C₁₄H₁₃ClNO₂).
  • IR Spectroscopy : Detects functional groups (e.g., C-O stretch at 1250 cm⁻¹, C-Cl at 700 cm⁻¹).

Q. What nucleophilic substitution reactions are feasible at the chloromethyl group?

The chloromethyl group (-CH₂Cl) is highly reactive. Common substitutions include:

  • Amine displacement : React with primary/secondary amines (e.g., benzylamine) in THF/K₂CO₃ to form aminomethyl derivatives .
  • Thiol exchange : Use sodium thiocyanate (NaSCN) in ethanol to yield thiomethyl analogs.
  • Azide substitution : Sodium azide (NaN₃) in DMF at 60°C forms azidomethyl intermediates for click chemistry .

Advanced Research Questions

Q. How can oxidative cyclization methods be adapted for synthesizing related heterocycles?

For triazolopyridine derivatives (e.g., [1,2,4]triazolo[4,3-a]pyridines), oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature offers a greener alternative to toxic Cr(VI) or DDQ reagents. This method achieves ~73% yield with minimal byproducts . Key parameters:

  • Reaction time : 3–5 hours.
  • Workup : Extract with ethyl acetate and purify via alumina chromatography.

Q. How do substituent variations on the pyridine ring influence biological activity?

Structure-activity relationship (SAR) studies highlight the impact of substituents on target binding. For example:

Substituent PositionFunctional GroupBiological Activity Trend
2-positionMethoxybenzyloxyEnhances lipophilicity, improving blood-brain barrier penetration
3-positionChloromethylIncreases electrophilicity, enabling covalent binding to enzymes
4-positionMethyl/fluoroModulates metabolic stability and toxicity

Data from imidazo[4,5-b]pyridine analogs suggest chloro and methoxy groups enhance antimicrobial and anticancer activity .

Q. How can contradictions in reaction yields during scale-up be resolved?

Discrepancies in yields often arise from inefficient mixing or heat transfer. Mitigation strategies include:

  • Continuous flow reactors : Improve consistency by maintaining precise temperature/residence time .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • In-line analytics : Monitor reaction progress via FTIR or HPLC to identify bottlenecks early.

Q. What computational methods aid in predicting the compound’s reactivity?

  • DFT calculations : Model transition states for substitution reactions (e.g., chloromethyl group reactivity).
  • Molecular docking : Predict binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Q. How can regioselectivity challenges in pyridine functionalization be addressed?

Regioselectivity is controlled by:

  • Directing groups : Use temporary protecting groups (e.g., boronic esters) to guide substitution to specific positions.
  • Metal catalysis : Pd-mediated C-H activation enables selective functionalization at the 4-position .
  • Microwave-assisted synthesis : Enhances kinetic control for selective product formation .

Methodological Troubleshooting

Q. Why might HPLC analysis show multiple peaks for a purportedly pure sample?

  • Degradation : Chloromethyl groups are hydrolytically unstable. Use anhydrous solvents and store samples at -20°C.
  • Tautomerism : Pyridine derivatives may exhibit ring-chain tautomerism. Analyze at low pH to stabilize the dominant form .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates. Re-purify via preparative HPLC.

Q. How to optimize reaction conditions for low-yielding substitutions?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
  • Base selection : Compare K₂CO₃ (mild) with stronger bases (e.g., NaH) for deprotonation efficiency.
  • Temperature gradient : Perform reactions at 25°C, 50°C, and 80°C to identify optimal thermal conditions .

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